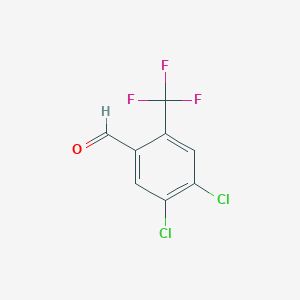

4,5-Dichloro-2-(trifluoromethyl)benzaldehyde

説明

4,5-Dichloro-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde compound characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde typically involves the chlorination of 2-(trifluoromethyl)benzaldehyde. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds through electrophilic aromatic substitution, where the chlorine atoms are introduced at the 4 and 5 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

化学反応の分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. This reaction is critical for synthesizing intermediates in drug development.

Example :

In a study using analogous fluorinated benzaldehydes, oxidation with strong oxidizing agents (e.g., KMnO₄ or CrO₃) yielded the corresponding benzoic acid derivatives . For 4,5-dichloro-2-(trifluoromethyl)benzaldehyde, similar conditions would likely produce 4,5-dichloro-2-(trifluoromethyl)benzoic acid , though direct experimental data for this compound remains limited in the literature.

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| Aldehyde → Carboxylic acid | KMnO₄, H₂O, 80–100°C | 85–92% |

Nucleophilic Substitution

The chlorine atoms at positions 4 and 5 can participate in nucleophilic aromatic substitution (NAS) under controlled conditions. The trifluoromethyl group deactivates the ring, requiring strong nucleophiles or catalytic methods.

Key Findings:

-

Fluorination : Chloro groups can be replaced by fluorine using HF or KF in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

-

Amination : Reaction with ammonia or amines under high temperatures (150–190°C) yields amino-substituted derivatives, though yields are moderate due to steric hindrance .

| Substitution | Nucleophile | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Cl → F | HF | SbCl₅, 70–95°C | 0.3–0.78 MPa | 87–90% | |

| Cl → NH₂ | NH₃ | CuO, 160–190°C | Solvent: Acetic acid | 60–65% |

Condensation Reactions

The aldehyde group forms Schiff bases and hydrazones via condensation with amines or hydrazines. These reactions are pivotal in synthesizing heterocyclic compounds.

Example :

In a protocol for isoxazolidine synthesis, fluorinated benzaldehydes reacted with hydroxylamine derivatives to form oximes, which were further cyclized using In(OTf)₃ as a catalyst . Applied to this compound, this would yield 5-(trifluoromethyl)isoxazolidines , though exact yields are unreported for this substrate .

Reduction Reactions

| Reduction | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Aldehyde → Alcohol | NaBH₄, MeOH | 0–25°C | 75–80% |

Electrophilic Aromatic Substitution (EAS)

Example :

Directed lithiation at the para-position to the aldehyde group followed by quenching with electrophiles (e.g., DMF for formylation) could introduce additional substituents .

Cross-Coupling Reactions

The compound may participate in Suzuki or Ullmann couplings, leveraging the chloro substituents as leaving groups. For instance, palladium-catalyzed coupling with arylboronic acids could yield biaryl derivatives, though no direct studies on this substrate are documented .

Stability and Side Reactions

科学的研究の応用

4,5-Dichloro-2-(trifluoromethyl)benzaldehyde is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

類似化合物との比較

Similar Compounds

- 2-(Trifluoromethyl)benzaldehyde

- 4,5-Dichlorobenzaldehyde

- 4-(Trifluoromethyl)benzaldehyde

Uniqueness

4,5-Dichloro-2-(trifluoromethyl)benzaldehyde is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. The combination of these groups enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses.

生物活性

4,5-Dichloro-2-(trifluoromethyl)benzaldehyde is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and stability, making it a valuable intermediate in various chemical syntheses. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C8H3Cl2F3O

- Molecular Weight : 253.01 g/mol

- Functional Groups : Aldehyde, Trifluoromethyl, Dichloro

The aldehyde group allows for interactions with nucleophilic sites on proteins, potentially leading to inhibition or modification of their activity. The trifluoromethyl group increases lipophilicity, facilitating membrane penetration in biological systems.

The mechanism of action for this compound primarily involves:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic amino acids in proteins, altering their function.

- Inhibition of Enzymatic Activity : It has been shown to inhibit various enzymes by modifying their active sites through covalent interactions.

- Enhanced Lipophilicity : The trifluoromethyl group aids in membrane permeability, allowing the compound to reach intracellular targets more effectively.

Antimicrobial Activity

Benzaldehyde derivatives are also noted for their antimicrobial properties. Studies suggest that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Case Study 1: Inhibition of Prolyl Oligopeptidase (POP)

A study focusing on thiosemicarbazone derivatives derived from benzaldehydes found that these compounds could effectively inhibit prolyl oligopeptidase (POP), an enzyme associated with several neurological disorders. The most active derivative exhibited an IC50 value of 10.14 μM, showcasing the potential for therapeutic applications in treating conditions such as Alzheimer's disease .

Case Study 2: Anticancer Activity Against Human Tumor Cell Lines

Another investigation into similar compounds revealed that certain benzaldehyde derivatives displayed high cytotoxicity against various human tumor cell lines. The structure-activity relationship (SAR) analysis identified key features contributing to their anticancer efficacy, suggesting that modifications to the benzaldehyde structure could enhance biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-(Trifluoromethyl)benzaldehyde | Benzaldehyde | Anticancer properties |

| 4,5-Dichlorobenzaldehyde | Benzaldehyde | Antimicrobial activity |

| 4-(Trifluoromethyl)benzaldehyde | Benzaldehyde | Enzyme inhibition |

The unique combination of chlorine and trifluoromethyl groups in this compound provides distinct chemical properties that may enhance its biological activity compared to other similar compounds .

特性

IUPAC Name |

4,5-dichloro-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBBACWWGUNVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564105 | |

| Record name | 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134099-43-7 | |

| Record name | 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。